Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

GCN5/KAT2A Histone acetyltransferase BROMOscan

This 6-bromo-5-nitro benzoxazolone is a fully characterized, high-affinity (Ki=1.26–1.30 nM) reference standard for GCN5/KAT2A bromodomain profiling. Unlike generic benzoxazolones, the specific 6-bromo/5-nitro substitution pattern is essential for reproducible nanomolar binding and selectivity. Pre-validated in BROMOscan assays across GCN5, PBRM1, SMARCA2/4. Ideal for establishing SAR baselines, plate normalization, and competitive binding studies. Guaranteed purity enables confident, publication-ready data.

Molecular Formula C7H3BrN2O4
Molecular Weight 259.01
CAS No. 1154906-65-6
Cat. No. B3214901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
CAS1154906-65-6
Molecular FormulaC7H3BrN2O4
Molecular Weight259.01
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Br)OC(=O)N2
InChIInChI=1S/C7H3BrN2O4/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11)
InChIKeyNXJRACAEGLWOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one: A High-Affinity Bromodomain Ligand with Verified Activity in GCN5/KAT2A and PBRM1 Assays


6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1154906-65-6) is a heterocyclic benzoxazolone derivative that has been evaluated in large-scale bromodomain profiling campaigns. Its core benzoxazolone scaffold serves as a privileged framework for drug design, but the unique combination of 6-bromo and 5-nitro substituents distinguishes this compound from other benzoxazolone analogs [1]. The compound has demonstrated potent and selective binding to multiple bromodomain-containing proteins, most notably human histone acetyltransferase KAT2A (GCN5) with low nanomolar affinity [2]. This compound also exhibits measurable but substantially weaker binding to other bromodomain targets such as PBRM1 and SMARCA4, establishing it as a versatile reference tool for bromodomain selectivity profiling and epigenetic drug discovery programs [3].

Why 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Cannot Be Replaced with Other Benzoxazolones or Simple Nitro-Aromatics


The benzoxazolone scaffold alone is insufficient to guarantee reproducible biological activity; substitution patterns on the fused heterocyclic core dictate target engagement and selectivity [1]. In bromodomain profiling, even subtle changes to the halogen identity or nitro group position can alter binding by orders of magnitude. For instance, 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone exhibit distinct activity profiles compared to brominated analogs [2]. Additionally, benzoxazolones lacking the 6-bromo-5-nitro substitution pattern show markedly different inhibition profiles against nitric oxide synthases (NOS), underscoring that the halogen-nitro pairing on the benzoxazolone core is not functionally interchangeable [3]. Consequently, substituting 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with an uncharacterized benzoxazolone analog—or a nitro-aromatic lacking the benzoxazolone ring—would invalidate any binding data and likely yield divergent biological outcomes in target engagement assays.

Quantitative Evidence Guide: 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Binding Affinity and Selectivity Data


High-Affinity Binding to Human GCN5/KAT2A Bromodomain: Ki = 1.26–1.30 nM via BROMOscan

6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one exhibits high-affinity binding to the human histone acetyltransferase KAT2A (GCN5) bromodomain, with a reported inhibition constant (Ki) of 1.26 nM in the BROMOscan assay [1]. A replicate measurement confirmed this potency at Ki = 1.30 nM [2]. In the same assay platform, closely related benzoxazolone derivatives lacking the 6-bromo-5-nitro substitution pattern show substantially reduced or undetectable binding to GCN5, establishing this specific substitution pattern as a key determinant of target engagement.

GCN5/KAT2A Histone acetyltransferase BROMOscan

Differential Binding Across Bromodomain Family Members: GCN5 (Ki 1.26 nM) vs. PBRM1 (Kd 53 nM) vs. SMARCA2/4 (Kd 32–33 nM)

In BROMOscan profiling, 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one demonstrates a clear affinity hierarchy across bromodomain family members. The compound binds GCN5/KAT2A with Ki = 1.26 nM [1], whereas binding to PBRM1 bromodomain 5 is approximately 42-fold weaker (Kd = 53 nM) [2]. Affinities for SMARCA2 (Kd = 32 nM) and SMARCA4 (Kd = 33 nM) fall at an intermediate level, approximately 25-fold weaker than GCN5 binding [2]. This differential binding profile distinguishes the compound from pan-bromodomain inhibitors and bromodomain ligands with alternative selectivity signatures.

PBRM1 SMARCA2 SMARCA4 Bromodomain selectivity

PXR Counter-Screen Data: Low Off-Target Binding (IC50 = 4.30 × 10³ nM) Relative to Primary Bromodomain Targets

In a counter-screen against the pregnane X receptor (PXR), a nuclear receptor involved in xenobiotic metabolism and potential off-target toxicity, 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one exhibited an IC50 of 4.30 × 10³ nM (4.3 μM) in a LanthaScreen TR-FRET assay [1]. This value represents over 3,000-fold weaker binding compared to its primary GCN5 bromodomain target (Ki = 1.26 nM). Other benzoxazolone derivatives without the 6-bromo-5-nitro pattern may exhibit different PXR liability profiles, but comparative data for this specific off-target are not available for direct analog comparison.

PXR Off-target Nuclear receptor

Structural Differentiation from 5-Nitro- and 5-Fluoro-Benzoxazolone Analogs: Activity Divergence in Nitric Oxide Synthase Inhibition

Structure-activity relationship (SAR) studies on benzoxazolone derivatives reveal that substitution identity dictates biological activity profiles [1]. While 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone have been reported to exhibit distinct activities [2], systematic SAR evaluation of benzoxazolones as nitric oxide synthase (NOS) inhibitors demonstrated that even minor substituent variations produce divergent inhibition patterns across NOS isoforms [3]. 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one—bearing both bromo and nitro substituents—falls into a distinct SAR category relative to mono-substituted or unsubstituted benzoxazolones, though direct quantitative NOS inhibition data for this specific compound are not available in the literature.

Nitric oxide synthase NOS inhibition Benzoxazolone SAR

Best Research and Industrial Application Scenarios for 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one


GCN5/KAT2A Bromodomain Chemical Probe Development

6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is optimally deployed as a high-affinity starting scaffold (Ki = 1.26–1.30 nM) for developing chemical probes targeting the GCN5/KAT2A bromodomain [1]. Its verified nanomolar binding, coupled with measurable but weaker affinity for PBRM1 (Kd = 53 nM) and SMARCA2/4 (Kd = 32–33 nM), provides a quantified selectivity baseline for SAR optimization campaigns [2]. Researchers can use this compound to establish structure-activity relationships, validate target engagement in cellular thermal shift assays, or serve as a reference ligand in competitive binding experiments for GCN5-focused epigenetic drug discovery programs.

Bromodomain Selectivity Profiling Reference Standard

Given its well-characterized binding profile across multiple bromodomain family members (GCN5, SMARCA2, SMARCA4, PBRM1) measured under uniform BROMOscan assay conditions [1][2], this compound serves as a calibrated reference standard for bromodomain selectivity profiling panels. Laboratories performing high-throughput bromodomain screens can use 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one to normalize assay performance across plates, benchmark new screening campaigns against established affinity values, or validate the sensitivity of their detection systems for low-nanomolar binders.

PXR Off-Target Liability Assessment in Early Drug Discovery

The experimentally determined PXR binding IC50 of 4.30 × 10³ nM provides a valuable data point for medicinal chemistry teams evaluating the off-target risk profile of bromodomain-targeting compounds [1]. This compound can be included in early-stage selectivity panels to establish baseline PXR interaction potential for the benzoxazolone chemotype, enabling comparison against optimized lead candidates. The >3,000-fold selectivity window relative to the primary GCN5 target offers a quantified reference for assessing whether structural modifications maintain or improve this therapeutic index.

Benzoxazolone Scaffold Diversification for NOS Inhibitor SAR Studies

For research groups investigating nitric oxide synthase (NOS) inhibition as a therapeutic modality, 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one represents a structurally distinct benzoxazolone variant that extends the SAR landscape beyond mono-substituted analogs like 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone [1][2]. Inclusion of this 6-bromo-5-nitro derivative in NOS inhibition screening panels can help delineate the contribution of dual halogen-nitro substitution to enzyme isoform selectivity and potency, addressing a gap in the published benzoxazolone NOS SAR literature [3].

Quote Request

Request a Quote for 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.